Eisen(II)-L-Ascorbat

Übersicht

Beschreibung

L-Ascorbic acid iron(II), also known as ferrous ascorbate, is a coordination compound of iron(II) with L-ascorbic acid (vitamin C). This compound is known for its high bioavailability and is commonly used as an iron supplement to treat iron deficiency anemia. The combination of iron(II) and L-ascorbic acid enhances the absorption of iron in the body, making it an effective treatment option .

Wissenschaftliche Forschungsanwendungen

L-Ascorbic acid iron(II) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in redox reactions and as a source of iron in various chemical syntheses.

Biology: Studied for its role in cellular iron uptake and its antioxidant properties.

Medicine: Used in the treatment of iron deficiency anemia and studied for its potential therapeutic effects in various diseases.

Industry: Used in the fortification of food products and as a dietary supplement

Wirkmechanismus

Target of Action

L-Ascorbic acid iron(II) primarily targets iron deficiency in the body . It is used in the treatment of iron deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin, the protein in red blood cells that carries oxygen .

Mode of Action

L-Ascorbic acid iron(II) works by reducing ferric iron (Fe3+) to ferrous iron (Fe2+), which is more readily absorbed by the body . This reduction process is facilitated by the antioxidant properties of L-Ascorbic acid . The mechanism of action of L-Ascorbic acid as an antioxidant is focused on the donation of a hydrogen atom to lipid radicals, removal of molecular oxygen, and quenching of singlet oxygen .

Biochemical Pathways

L-Ascorbic acid is involved in several biochemical pathways. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . In plants, L-Ascorbic acid is involved in the L-galactose pathway, which includes eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH .

Result of Action

The primary result of L-Ascorbic acid iron(II) action is the improvement of iron levels in the body, leading to the alleviation of symptoms associated with iron deficiency anemia . On a cellular level, L-Ascorbic acid contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide .

Action Environment

The action of L-Ascorbic acid iron(II) can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of L-Ascorbic acid iron(II) and its ability to reduce ferric iron to ferrous iron . Furthermore, the presence of other compounds, such as picolinic acid and pyridine, can form a complex with L-Ascorbic acid iron(II), affecting its absorbance and thus its detection .

Biochemische Analyse

Biochemical Properties

L-Ascorbic acid iron(II) plays a crucial role in various biochemical reactions. L-ascorbic acid acts as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of various substrates, including collagen synthesis and the regulation of gene expression . It also serves as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . The iron(II) component of the compound is essential for the proper functioning of several enzymes, including those involved in DNA synthesis and repair . L-Ascorbic acid iron(II) interacts with proteins such as transferrin and ferritin, which are involved in iron transport and storage, respectively .

Cellular Effects

L-Ascorbic acid iron(II) has significant effects on various types of cells and cellular processes. It enhances the uptake of iron by cells through the reduction of ferric (Fe3+) to ferrous (Fe2+) iron, which is more readily absorbed . This compound also influences cell signaling pathways, particularly those related to oxidative stress and inflammation . L-Ascorbic acid iron(II) has been shown to modulate gene expression by acting as a cofactor for enzymes involved in epigenetic modifications, such as histone and DNA demethylation . Additionally, it plays a role in cellular metabolism by participating in the synthesis of neurotransmitters and collagen .

Molecular Mechanism

The molecular mechanism of L-Ascorbic acid iron(II) involves several key interactions at the molecular level. L-ascorbic acid acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is essential for its absorption and utilization by the body . This reduction process is facilitated by the antioxidant properties of L-ascorbic acid, which also helps to protect iron from oxidation . L-Ascorbic acid iron(II) binds to specific transport proteins, such as divalent metal transporter 1 (DMT1), which mediates the uptake of ferrous iron into cells . Once inside the cell, iron is incorporated into various iron-containing enzymes and proteins, playing a critical role in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ascorbic acid iron(II) can change over time. The stability of the compound is influenced by factors such as pH, temperature, and exposure to light . Over time, L-ascorbic acid can degrade, leading to a decrease in its antioxidant properties and its ability to reduce ferric iron . Long-term studies have shown that L-Ascorbic acid iron(II) can have sustained effects on cellular function, including the maintenance of iron homeostasis and the protection against oxidative stress . The degradation of L-ascorbic acid over time can impact the overall efficacy of the compound .

Dosage Effects in Animal Models

The effects of L-Ascorbic acid iron(II) vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively treat iron deficiency anemia and improve overall iron status . At high doses, L-Ascorbic acid iron(II) can lead to adverse effects, such as gastrointestinal irritation and oxidative stress . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and increasing the dose further does not result in additional benefits . It is important to carefully monitor and adjust the dosage to avoid potential toxicity .

Metabolic Pathways

L-Ascorbic acid iron(II) is involved in several metabolic pathways. L-ascorbic acid participates in the L-galactose pathway, which is a major biosynthetic route for ascorbate in plants . In humans, L-ascorbic acid is involved in the synthesis of collagen, neurotransmitters, and carnitine . The iron(II) component is crucial for the function of enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . Additionally, L-Ascorbic acid iron(II) influences metabolic flux by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of L-Ascorbic acid iron(II) within cells and tissues involve several mechanisms. L-ascorbic acid is transported into cells via sodium-dependent vitamin C transporters (SVCTs), while iron(II) is transported by divalent metal transporter 1 (DMT1) . Once inside the cell, L-ascorbic acid can be distributed to various cellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Iron(II) is incorporated into iron-containing proteins and enzymes, such as hemoglobin and cytochromes, which are essential for oxygen transport and cellular respiration . The distribution of L-Ascorbic acid iron(II) is tightly regulated to ensure proper cellular function and prevent toxicity .

Subcellular Localization

L-Ascorbic acid iron(II) exhibits specific subcellular localization patterns that are critical for its activity and function. L-ascorbic acid is predominantly localized in the cytosol, where it acts as an antioxidant and a cofactor for various enzymes . It is also found in the mitochondria, where it helps to maintain redox balance and protect against oxidative damage . Iron(II) is localized in several subcellular compartments, including the mitochondria, where it is involved in the electron transport chain and ATP synthesis . The subcellular localization of L-Ascorbic acid iron(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Ascorbic acid iron(II) can be synthesized by reacting ferrous sulfate with L-ascorbic acid in an aqueous solution. The reaction typically takes place under acidic conditions to prevent the oxidation of iron(II) to iron(III). The resulting product is a stable, water-soluble compound that combines the benefits of both iron and vitamin C .

Industrial Production Methods

In industrial settings, the production of L-Ascorbic acid iron(II) involves the use of high-purity ferrous sulfate and L-ascorbic acid. The reaction is carried out in large reactors with controlled temperature and pH to ensure the stability and purity of the final product. The compound is then purified, dried, and packaged for use in pharmaceutical formulations .

Analyse Chemischer Reaktionen

Types of Reactions

L-Ascorbic acid iron(II) undergoes several types of chemical reactions, including:

Oxidation: The iron(II) in the compound can be oxidized to iron(III) in the presence of oxidizing agents.

Reduction: L-Ascorbic acid acts as a reducing agent and can reduce iron(III) to iron(II).

Complexation: The compound can form complexes with other ligands, affecting its stability and reactivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents can oxidize iron(II) to iron(III).

Reducing Agents: L-Ascorbic acid itself acts as a reducing agent, converting iron(III) to iron(II).

Complexing Agents: Ligands such as ethylenediaminetetraacetic acid (EDTA) can form complexes with iron, affecting its bioavailability.

Major Products Formed

Oxidation: Iron(III) complexes and dehydroascorbic acid.

Reduction: Iron(II) complexes and ascorbate radicals.

Complexation: Various iron-ligand complexes depending on the ligands used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrous sulfate: Another common iron supplement, but with lower bioavailability compared to L-Ascorbic acid iron(II).

Iron polymaltose complex: Used in the treatment of iron deficiency anemia, but with different absorption characteristics.

Ferric citrate: Used as a phosphate binder in patients with chronic kidney disease, but with different pharmacokinetics

Uniqueness

L-Ascorbic acid iron(II) is unique due to its high bioavailability and dual function as both an iron supplement and an antioxidant. The presence of L-ascorbic acid enhances the absorption of iron and provides additional health benefits through its antioxidant properties .

Eigenschaften

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS-Nummer |

24808-52-4 |

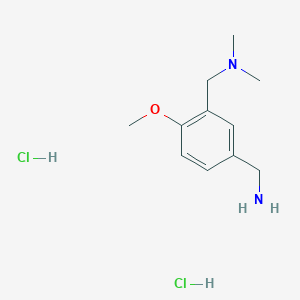

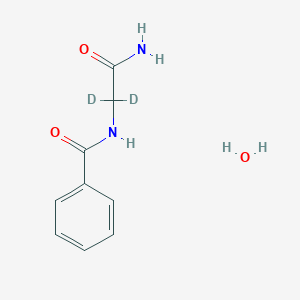

Molekularformel |

C12H12FeO12.2H C12H14FeO12 |

Molekulargewicht |

406.08 g/mol |

IUPAC-Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(2+) |

InChI |

InChI=1S/2C6H8O6.Fe/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |

InChI-Schlüssel |

RFBYLSCVRUTUSB-ZZMNMWMASA-L |

Verunreinigungen |

Oxalic acid < 0.2% Heavy metals (as Pb): < 10 mg/kg |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] |

Isomerische SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |

Kanonische SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |

Color/Form |

Crystals (usually plates, sometimes needles, monoclinic system) White crystals (plates or needles) White to slightly yellow crystals or powder ... gradually darkens on exposure to light |

Dichte |

1.65 (NTP, 1992) - Denser than water; will sink 1.65 g/cu cm at 25 °C 1.65 g/cm³ |

melting_point |

374 to 378 °F (decomposes) (NTP, 1992) Between 189 °C and 193 °C with decomposition 190-192 °C (some decomposition) Melting point = 465.15 deg K, decomposes. 191 °C |

Physikalische Beschreibung |

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992) Liquid; Dry Powder White to pale yellow, odourless crystalline powder White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS] Solid ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. |

Verwandte CAS-Nummern |

134-03-2 (monosodium salt) |

Löslichkeit |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents 1 g dissolves in about 3 ml of water. The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol. Solubility in water: 80% at 100 °C, 40% at 45 °C 400 mg/mL at 40 °C Solubility in water, g/100ml: 33 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Ascorbic Acid Iron(II) affect the production of PPIX in epidermal models?

A: The research indicates that L-Ascorbic Acid Iron(II) (LAI) acts as an inhibitor of PPIX production in epidermal models. While the exact mechanism is not fully elucidated in the papers, the observed decrease in PPIX fluorescence upon LAI addition suggests its potential interference with the heme biosynthesis pathway. [, ] This could involve iron-dependent enzymes responsible for porphyrin synthesis. Further research is needed to pinpoint the specific interactions and downstream effects of LAI on this pathway.

Q2: What is the significance of modulating PPIX production in the context of PDT?

A: PDT relies on the accumulation of photosensitizers like PPIX in target tissues. By modulating PPIX production, researchers aim to optimize PDT efficacy. Increasing PPIX levels could enhance treatment response, while controlling its production can improve treatment precision and minimize off-target effects. [, ] The ability to manipulate PPIX levels using compounds like LAI offers valuable insights for developing improved PDT protocols, especially for dermatological applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)